molecular formula C6H10N2 B3019567 1-(1H-pyrrol-2-yl)ethanamine CAS No. 887411-24-7

1-(1H-pyrrol-2-yl)ethanamine

Cat. No. B3019567
CAS RN: 887411-24-7
M. Wt: 110.16
InChI Key: KYCDNQPIQHCAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1H-pyrrol-2-yl)ethanamine” is also known as “2-(1H-Pyrrol-1-yl)ethanamine” or “1-(2-Aminoethyl)pyrrole”. It has the empirical formula C6H10N2 and a molecular weight of 110.16 . It is used as a heterocyclic building block .


Synthesis Analysis

This compound may be synthesized via the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This reaction occurs under very mild conditions and can yield good to excellent results .


Molecular Structure Analysis

The molecular structure of “1-(1H-pyrrol-2-yl)ethanamine” consists of a pyrrole ring attached to an ethanamine group . The molecule has a molar refractivity of 33.8±0.3 cm³ and a polarizability of 13.4±0.5 x 10^-24 cm³ .


Chemical Reactions Analysis

“1-(1H-pyrrol-2-yl)ethanamine” can react with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations to form dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones .


Physical And Chemical Properties Analysis

“1-(1H-pyrrol-2-yl)ethanamine” is a liquid with a density of 1.0136 g/mL and a refractive index of 1.5227 . It has a boiling point of 229.0±15.0 °C at 760 mmHg and a flash point of 115.1±7.6 °C . The compound has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Heterocyclic Building Blocks

“1-(1H-pyrrol-2-yl)ethanamine” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry because of their unique structures and properties.

Preparation of Dihydropyrrolo Isoindolones

This compound may be used in the preparation of dihydropyrrolo isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations . These types of compounds have potential applications in medicinal chemistry.

Research Chemical

“1-(1H-pyrrol-2-yl)ethanamine” is also used as a research chemical . Research chemicals are substances used by scientists for medical and scientific research purposes.

Synthesis of Core-shell CoFe2O4@PPy and rGO

An advanced method is adopted to bind core-shell CoFe2O4@PPy and rGO tightly via the aid of 2-(1H-pyrrol-1-yl)ethanamine (PyEA), dispense with a high-temperature environment or protective gas . This could have potential applications in the field of materials science.

Safety and Hazards

This compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye damage, skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(1H-pyrrol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCDNQPIQHCAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrrol-2-yl)ethanamine

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